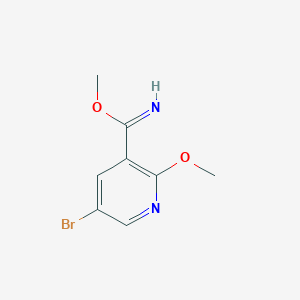
Methyl 5-bromo-2-methoxynicotinimidate
概要
説明
Methyl 5-bromo-2-methoxynicotinimidate, also known as 5-Bromo-2-methoxy-N-methylnicotinimidate, is a compound of the organic class of compounds known as nicotinimidates. Nicotinimidates are derivatives of nicotinic acid, and are used in various scientific research applications. This compound is widely used in organic synthesis, and can be used to synthesize a variety of compounds, including biologically active compounds.
科学的研究の応用
Methyl 5-bromo-2-methoxynicotinimidate has a wide range of scientific research applications. It has been used to synthesize a variety of compounds, including biologically active compounds. It has also been used as a reagent in organic synthesis, and as a catalyst in a number of reactions. It has also been used in the synthesis of various drugs, such as antibiotics, antifungals, and antivirals.
作用機序
Methyl 5-bromo-2-methoxynicotinimidate acts as a catalyst in organic synthesis reactions. It acts as a proton acceptor, and facilitates the transfer of protons from one molecule to another. This facilitates the formation of new bonds between molecules, which can then be used to synthesize new compounds.
Biochemical and Physiological Effects
Methyl 5-bromo-2-methoxynicotinimidate has no known biochemical or physiological effects. It is not used in any medical or therapeutic applications, and is not known to interact with any biological systems.
実験室実験の利点と制限
Methyl 5-bromo-2-methoxynicotinimidate has a number of advantages when used in laboratory experiments. It is a relatively inexpensive reagent, and is widely available. It is also relatively easy to use, and can be used in a variety of reactions. However, it is important to note that it is not a particularly stable compound, and can easily be degraded by exposure to light or heat.
将来の方向性
There are a number of potential future directions for the use of methyl 5-bromo-2-methoxynicotinimidate. It could be used to synthesize a variety of new compounds, including biologically active compounds. It could also be used as a catalyst in organic synthesis reactions, and could be used to synthesize a variety of drugs. Additionally, it could be used as a reagent in a number of reactions, such as in the synthesis of peptides and proteins. Finally, it could be used to develop new methods for the synthesis of compounds, such as new catalysts or new methods of synthesis.
特性
IUPAC Name |
methyl 5-bromo-2-methoxypyridine-3-carboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-12-7(10)6-3-5(9)4-11-8(6)13-2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIRVEHCDNSJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

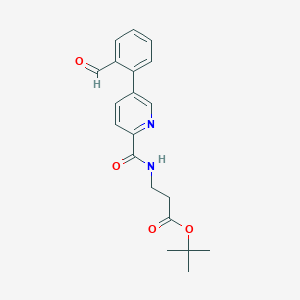
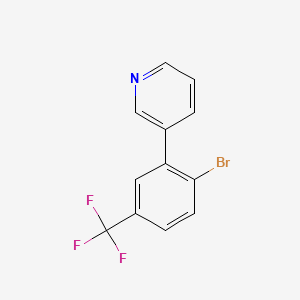
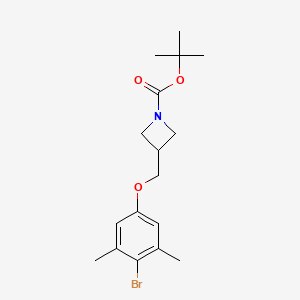

![Methyl 2-[5-amino-3-(3-pyridyl)pyrazol-1-yl]acetate](/img/structure/B1472135.png)

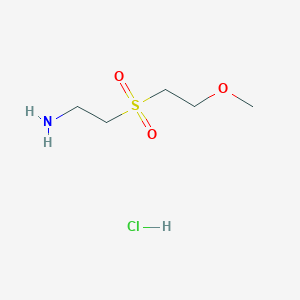
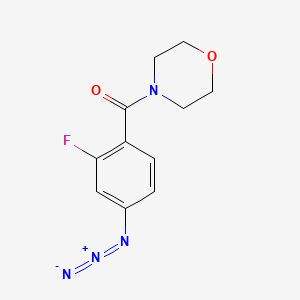
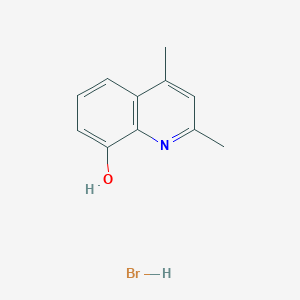
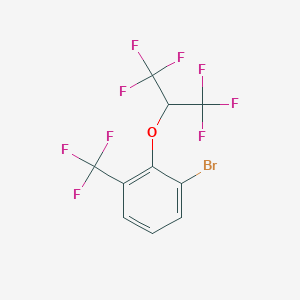
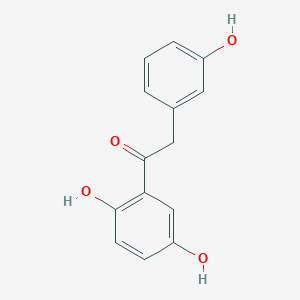
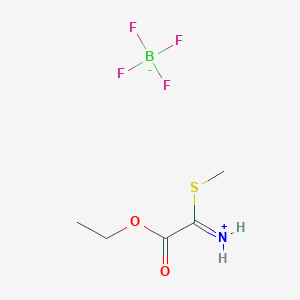
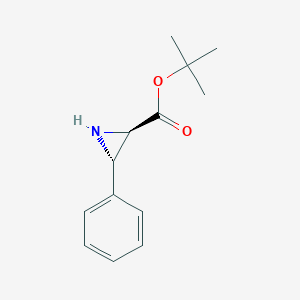
![2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol](/img/structure/B1472152.png)